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Methyl 4-(benzylamino)butanoate

Cat. No.: B7863137
M. Wt: 207.27 g/mol
InChI Key: ZGTIWECMYCYKPH-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)butanoate (CAS 157992-68-2) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This ester derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Recent scientific literature highlights its application in the development of non-covalent caspase-1 inhibitors through multicomponent reaction chemistry . Caspase-1 is a key regulator of the innate immune response, and its inhibitors represent a promising therapeutic strategy for treating inflammation, inflammatory diseases, and the dysregulated inflammation observed in conditions like Covid-19 . The compound serves as a critical intermediate, for instance, in the synthesis of 1,5-disubstituted α-amino tetrazole derivatives, which are designed to interact competitively with the enzyme's catalytic site . As a reagent, it enables researchers to explore new pathways for modulating the inflammasome-caspase-1 pathway without the drawbacks of covalent inhibition. This compound is for research use only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including relevant GHS pictograms and hazard statements, should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B7863137 Methyl 4-(benzylamino)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(benzylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12(14)8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTIWECMYCYKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Benzylamino Butanoate and Its Stereoisomers

Direct Synthetic Routes

Direct synthetic routes offer efficient pathways to Methyl 4-(benzylamino)butanoate. These methods often involve the formation of a carbon-nitrogen bond through the addition of an amine to an unsaturated ester.

Aza-Michael Addition Reactions: Exploration of Reactivity and Conditions

The aza-Michael reaction, a nitrogen-based variant of the Michael addition, is a cornerstone for synthesizing β-amino carbonyl compounds like this compound. asianpubs.orgbeilstein-journals.org This reaction involves the conjugate addition of an amine to an electron-deficient alkene. asianpubs.org

The reaction between methyl crotonate and benzylamine (B48309) is a direct application of the aza-Michael addition to produce this compound. Research has shown that under microwave irradiation at 75°C and 50W for 4 hours, without a catalyst, this reaction can yield 73% of the desired product. mdpi.com The use of a catalyst did not improve the yield in this specific microwave-assisted protocol. mdpi.com A proposed mechanism for a similar reaction catalyzed by Candida antarctica lipase (B570770) B suggests that the enzyme's active site activates the benzylamine nucleophile and stabilizes the transition state. researchgate.net

Reaction Conditions for Aza-Michael Addition of Benzylamine to Methyl Crotonate
EntryConditionsYield (%)
1Microwave, 75°C, 50W, 4h, no catalyst73
2Microwave, with DBU catalystLower than 73

While the direct reaction between methyl crotonate and benzylamine can proceed without a catalyst, various catalysts are often employed to enhance the efficiency and selectivity of aza-Michael additions. asianpubs.org Catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been used in the aza-Michael addition of benzylamine to other acrylates. mdpi.com Other catalysts reported for aza-Michael reactions in general include Lewis acids like Yb(OTf)₃, InCl₃, and Bi(OTf)₃, as well as bases and organocatalysts. asianpubs.orgbeilstein-journals.org For instance, N-methylimidazole has been identified as a promising catalyst for aza-Michael additions involving N-heterocycles. thieme-connect.com

Solvent-free reaction conditions represent a greener and more efficient approach to chemical synthesis. researchgate.netmdpi.com In the context of the aza-Michael addition of benzylamine to methyl crotonate, it has been demonstrated that solvent-free conditions under microwave irradiation provide a better yield compared to reactions where a solvent is used. mdpi.com This approach aligns with the principles of green chemistry by reducing waste and often leading to simpler work-up procedures. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgat.uarasayanjournal.co.in The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov In the synthesis of this compound from methyl crotonate and benzylamine, microwave heating at 75°C for 4 hours resulted in a 73% yield. mdpi.com This rapid and efficient heating method is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov

Synthesis of Hydrochloride Salt Forms

The hydrochloride salt of this compound is a common and stable form of the compound. The synthesis of this salt can be achieved by treating the free base, this compound, with hydrochloric acid. This is a standard procedure in organic synthesis to convert a basic amine into its more crystalline and easily handled hydrochloride salt. For example, a general method for esterification in the presence of hydrochloric acid in methanol (B129727) is a known process for creating similar compounds. google.com

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure forms of chiral molecules like this compound is critical for applications where stereochemistry dictates biological activity. Modern synthetic strategies increasingly rely on biocatalysis to create single-enantiomer products with high fidelity.

Lipase-Catalyzed Enantioselective Routes for Related Butanamides and Esters

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov Their application in the kinetic resolution of racemic amino esters and amides is a well-established strategy for producing enantiomerically enriched compounds. nih.gov

A notable example is the one-pot, lipase-catalyzed synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide, a compound structurally analogous to the target molecule. nih.gov This process utilizes the promiscuous activity of Candida antarctica lipase B (CalB) to catalyze both an aza-Michael addition and a subsequent kinetic resolution. nih.gov The reaction involves the addition of benzylamine to methyl crotonate. The solvent medium plays a critical role in directing the chemoselectivity of the reaction. nih.gov

Research findings indicate a significant influence of the solvent on product formation when reacting benzylamine and methyl crotonate in the presence of CalB. nih.gov In n-hexane, the reaction preferentially yields the aza-Michael adduct (methyl 3-(benzylamino)butanoate), whereas in 2-methyl-2-butanol (B152257) (2M2B), the formation of N-benzylcrotonamide is favored. nih.gov This solvent-dependent control allows for the targeted synthesis of either the desired amino ester for subsequent resolution or the corresponding amide. nih.gov

Table 1: Influence of Solvent on Lipase-Catalyzed Product Accumulation

Solvent Predominant Product Secondary Product Catalyst Reference
n-Hexane Methyl 3-(benzylamino)butanoate (Aza-Michael Adduct) N-benzylcrotonamide (Aminolysis Product) CalB nih.gov

This lipase-mediated approach, which combines synthesis and resolution in a single pot, represents an efficient strategy for accessing enantiomerically pure β-amino esters and amides. nih.gov

Chemo-Enzymatic Cascade Reactions for Stereocontrol

Chemo-enzymatic cascade reactions, which combine chemical and enzymatic transformations in a one-pot process, have emerged as a powerful tool in organic synthesis. csic.escsic.es These cascades mimic nature's biosynthetic pathways to build complex molecules with high stereocontrol, often under mild conditions, while avoiding the need for intermediate purification steps. csic.esresearchgate.net

Various strategies have been developed for the synthesis of chiral amines and their precursors:

Coupled Metal Catalysis and Biocatalysis : One approach involves coupling transition metal-catalyzed reactions with enzymatic transformations. For instance, the ruthenium-catalyzed isomerization of allylic alcohols to produce ketone intermediates can be followed by an asymmetric bioamination catalyzed by ω-transaminases. csic.es To prevent deactivation of the metal catalyst by the enzyme and its cofactor, such reactions are often performed in a sequential one-pot mode, where the biocatalyst is added after the initial chemical step is complete. csic.es

Multi-Enzyme Cascades : Systems using multiple enzymes have been designed for high stereoselectivity. A cascade involving a transaminase (TA) and a monoamine oxidase (MAO-N) variant can be used for the deracemization and synthesis of chiral amines. researchgate.net Similarly, a multi-enzyme cascade using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can produce enantiomerically pure piperidines and pyrrolidines from keto acids. acs.org

These cascade processes offer access to a wide variety of chiral building blocks, demonstrating high yields and excellent enantiomeric and diastereomeric excesses. csic.esacs.org

Table 2: Examples of Chemo-Enzymatic Cascade Strategies for Chiral Amine Synthesis

Cascade Type Catalysts Reaction Sequence Target Products Reference
Chemo-Enzymatic (Sequential) Ruthenium (IV) Complex, ω-Transaminase 1. Isomerization of allylic alcohol to ketone. 2. Asymmetric bioamination of ketone. Chiral Amines csic.es
Chemo-Enzymatic (Sequential) Gold(I)-NHC Complex, Reductase/Transaminase 1. Hydration of propargyl ester/amide to ketone. 2. Asymmetric bioreduction/biotransamination. Chiral Amino Alcohols, Diamines csic.es
Multi-Enzymatic (Concurrent) ω-Transaminase (TA), Monoamine Oxidase (MAO-N) Concurrent amination and deracemization. Chiral Pyrrolidines researchgate.net

Optical Resolution Techniques for Analogous Compounds

Optical resolution remains a fundamental technique for separating enantiomers. Enzymatic kinetic resolution is a particularly effective method for compounds like amino esters, leveraging the high stereoselectivity of enzymes. mdpi.com

A common strategy involves the enantioselective hydrolysis of a racemic ester. For example, in the synthesis of an optically active pharmaceutical intermediate, a lipase can be used to selectively hydrolyze one enantiomer of a racemic glycidic acid methyl ester, leaving the desired enantiomer unreacted and thus resolved. google.com

For amino esters specifically, lipases can catalyze reactions at two different functional groups: the ester and the amine. The choice of lipase is crucial. For instance, in studies on methyl pipecolinate, Candida antarctica lipase B (CAL-B) was found to catalyze reactions at the methyl ester function with low enantioselectivity. researchgate.net In contrast, Candida antarctica lipase A (CAL-A) demonstrated highly selective (S)-acylation at the secondary amine nitrogen, providing an effective method for kinetic resolution. researchgate.net This differential reactivity highlights the potential to resolve benzylamino-containing esters like this compound through selective enzymatic N-acylation.

Preparation of Related Butanoate Derivatives with Benzylamino Moieties

The synthesis of derivatives based on the butanoate scaffold is essential for creating precursors for more complex molecules and for structure-activity relationship studies.

Synthesis of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate as a Lactam Precursor

Methyl 2-((benzylamino)methyl)-3-hydroxybutanoate (CAS Number: 215027-21-7) is a known butanoate derivative featuring both a benzylamino group and a hydroxyl group. sigmaaldrich.com This arrangement of functional groups, specifically the β-amino alcohol moiety, makes it a valuable precursor for the synthesis of β-lactams, which are core structural components of many antibiotic drugs. The synthesis of such molecules often involves a Baylis-Hillman or similar reaction to create the carbon skeleton, followed by amination. The resulting β-amino alcohol can then undergo cyclization to form the corresponding β-lactam ring.

Formylation of Related Aminobutanoic Acid Derivatives

N-formylation is a common protection strategy for the amine group in amino acid derivatives, preventing its interference in subsequent reactions. google.com Several methods are available for the formylation of aminobutanoic acids and their esters.

One straightforward method involves heating the amino acid with formamide (B127407), which serves as both the formylating agent and the solvent. google.com Another approach uses formic acid directly. The reaction can be performed by refluxing the amine and formic acid in toluene (B28343) with a Dean-Stark trap to remove the water produced during the condensation. nih.gov A solvent-free alternative involves simply heating the amine with formic acid. nih.gov These methods have been shown to be effective for primary and secondary amines and can selectively formylate an amino group in the presence of a hydroxyl group. nih.gov

Table 3: Comparison of N-Formylation Methods for Amines

Method Reagents Conditions Key Features Reference
Formamide Method Amino Acid, Formamide Heating Simple, direct method; formamide acts as reagent and solvent. google.com
Formic Acid with Dehydration Amine, Formic Acid, Toluene Reflux with Dean-Stark trap Classic condensation reaction. nih.gov
Solvent-Free Formic Acid Amine, Formic Acid Heating to 80 °C Good to excellent yields; selective for primary over secondary amines. nih.gov

Synthesis of N-Benzylated β-Amino Esters

The introduction of a benzyl (B1604629) group onto the nitrogen atom of β-amino esters is a common strategy in medicinal chemistry and organic synthesis to produce compounds with a wide range of biological activities. One of the most direct and widely employed methods for the synthesis of N-benzylated β-amino esters, such as this compound, is the reductive amination of a corresponding keto ester.

This process typically involves a two-step sequence in a single pot. The first step is the reaction between a keto ester and benzylamine to form an intermediate imine or enamine. This is followed by the in-situ reduction of the C=N double bond using a suitable reducing agent.

A representative reaction for the synthesis of this compound is the reductive amination of methyl 4-oxobutanoate (B1241810). In this reaction, methyl 4-oxobutanoate is reacted with benzylamine to form the corresponding N-benzyl imine. This intermediate is then reduced to yield the final product, this compound.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.org The reaction is often carried out in an alcoholic solvent such as methanol or ethanol. The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of this compound via Reductive Amination

Generated code

The selection of the reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, in the reductive amination of some aldehydes with primary amines where dialkylation can be a problematic side reaction, a stepwise procedure involving the initial formation of the imine in methanol followed by reduction with sodium borohydride has been shown to be effective. organic-chemistry.org

The following interactive table summarizes the typical components and conditions for the synthesis of N-benzylated β-amino esters via reductive amination.

Reactant 1 Reactant 2 Reducing Agent Solvent Product
Methyl 4-oxobutanoateBenzylamineSodium borohydrideMethanolThis compound
Ethyl 4-oxobutanoateBenzylamineSodium triacetoxyborohydrideDichloromethaneEthyl 4-(benzylamino)butanoate
Methyl 3-oxopentanoateBenzylamineSodium borohydrideEthanolMethyl 3-(benzylamino)pentanoate

Chemical Reactivity and Mechanistic Studies of Methyl 4 Benzylamino Butanoate

Fundamental Reaction Pathways of the Benzylamino Group

The lone pair of electrons on the nitrogen atom of the benzylamino group makes it a nucleophilic center, capable of participating in a variety of chemical reactions.

Nucleophilic Substitution Reactions

The benzylamino group in Methyl 4-(benzylamino)butanoate can act as a nucleophile, reacting with electrophiles. A prominent example of this is N-alkylation. Traditional methods for N-alkylation often involve reactions with alkyl halides, which can suffer from poor selectivity and the formation of stoichiometric salt by-products. oup.com

More advanced and atom-economical methods have been developed, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. oup.comrsc.org In this approach, a catalyst, often based on transition metals like ruthenium or iridium, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. oup.comrsc.org The amine then condenses with this aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only by-product. rsc.org For this compound, a secondary amine, this would lead to the formation of a tertiary amine.

Reductive amination with aldehydes or ketones is another key pathway. rsc.org This reaction typically proceeds via the formation of an iminium salt intermediate, which is then reduced. rsc.org Common reducing agents include catalytic hydrogenation (e.g., using a Palladium catalyst) or hydride reagents. rsc.org

Table 1: Examples of N-Alkylation Methods for Amines/Amino Esters

Reaction Type Reagents & Conditions Product Type Key Features Citations
Borrowing Hydrogen Alcohol, Ru or Ir catalyst, Heat N-Alkylated Amine Atom-economical, water is the only by-product, base-free conditions possible. oup.comrsc.orgoup.com
Classical N-Alkylation Alkyl Halide, Base N-Alkylated Amine Forms stoichiometric salt by-products, potential for over-alkylation. oup.com
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., H₂/Pd, NaBH(OAc)₃) N-Alkylated Amine Proceeds via imine/iminium intermediate, wide range of reducing agents applicable. rsc.orgorganic-chemistry.org

Acylation Reactions

The nucleophilic nitrogen of the benzylamino group can readily react with acylating agents such as acyl chlorides or acid anhydrides. This reaction, known as N-acylation, results in the formation of an N-benzyl-N-acylbutanoate derivative (an amide). The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This is a common method for synthesizing N-substituted amides and peptides. rsc.orgacs.orgrsc.org For example, reacting this compound with acetyl chloride would yield Methyl 4-(N-benzylacetamido)butanoate.

Reactivity of the Ester Moiety

The ester group is susceptible to nucleophilic attack at its carbonyl carbon, leading to characteristic hydrolysis and reduction reactions.

Hydrolysis Reactions

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. albany.eduacs.org This reaction can be catalyzed by either acid or base. albany.eduacs.org

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (e.g., dilute sulfuric acid), this compound would hydrolyze to form 4-(benzylamino)butanoic acid and methanol (B129727). albany.eduacs.orgresearchgate.net This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. acs.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification) : Heating the ester with a dilute aqueous alkali, such as sodium hydroxide, leads to an irreversible reaction. acs.orgresearchgate.netresearchgate.netresearchgate.net The products are methanol and the salt of the carboxylic acid, in this case, sodium 4-(benzylamino)butanoate. acs.orgresearchgate.net The free carboxylic acid can be obtained by subsequent acidification of the carboxylate salt. researchgate.netresearchgate.net Base-catalyzed hydrolysis is generally preferred for its irreversibility and cleaner product separation. acs.org

Table 2: Comparison of Acid and Base-Catalyzed Ester Hydrolysis

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl) Strong Base (e.g., NaOH, KOH)
Reversibility Reversible Irreversible
Products Carboxylic Acid + Alcohol Carboxylate Salt + Alcohol
Conditions Heat under reflux with excess dilute acid Heat under reflux with dilute alkali
Citations albany.eduacs.orgresearchgate.net acs.orgresearchgate.netresearchgate.netresearchgate.net

Reduction Reactions

The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LAH) are commonly used for this transformation. ias.ac.in The reaction of this compound with LAH would reduce the ester moiety to a hydroxyl group, yielding 4-(benzylamino)butan-1-ol. LAH is a strong, non-selective reagent that also reduces other functional groups like carboxylic acids and amides. ias.ac.in

More selective reagents, such as lithium borohydride (B1222165), can also be used for the reduction of esters, often in the presence of other functional groups like carboxylic acids or amides. ias.ac.in Another approach involves the activation of a carboxylic acid (which could be formed from hydrolysis of the ester) as a mixed anhydride, followed by reduction with sodium borohydride, which allows for high chemoselectivity. wikipedia.org

Oxidation Reactions

The oxidation of this compound can occur at the benzylamino group. The secondary amine and the adjacent benzylic methylene (B1212753) (-CH₂-) group are susceptible to various oxidizing agents.

Oxidation to Imines : Secondary amines, particularly benzylic amines, can be oxidized to the corresponding imines. oup.comrsc.orgoup.com This transformation can be achieved using a variety of reagents, including iodosobenzene (B1197198) or manganese dioxide. rsc.org For example, oxidation of this compound would selectively occur at the benzylic position to yield Methyl 4-(benzylideneamino)butanoate. oup.com

Oxidative Debenzylation : The benzyl (B1604629) group is often used as a protecting group for amines because it can be removed under various conditions, including oxidation. oup.comorganic-chemistry.org Oxidative cleavage of the C-N bond in N-benzylamines can be achieved using oxidants like Oxone in the presence of an alkali metal bromide. organic-chemistry.orgacs.orgalbany.eduacs.org This reaction proceeds via radical intermediates at the benzylic position, ultimately leading to the cleavage of the benzyl group and formation of the primary amine, 4-aminobutanoate, along with benzaldehyde. oup.comorganic-chemistry.org

Oxidation to Amides : The benzylic carbon of a benzylamine (B48309) can be oxidized directly to a carbonyl group, converting the secondary amine into an amide. researchgate.net This has been achieved using Lewis acid catalysts like ZnBr₂ or FeCl₃ with an oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.net Applying this to this compound would result in the formation of Methyl 4-(benzoylamino)butanoate.

Table 3: Summary of Oxidation Reactions of the Benzylamino Group

Reaction Type Reagents & Conditions Product Type Key Features Citations
Oxidation to Imine N-tert-butylphenylsulfinimidoyl chloride, DBU, -78 °C Imine Mild conditions, high efficiency for secondary amines. oup.comoup.com
Oxidative Debenzylation KBr, Oxone, MeNO₂/MeCN Primary Amine + Aldehyde Metal-free, mild conditions, useful for deprotection. oup.comorganic-chemistry.orgalbany.eduacs.org
Oxidation to Amide ZnBr₂ or FeCl₃, TBHP Amide (N-Benzoyl) Lewis acid-catalyzed α-oxygenation of the amine. researchgate.net

Investigating Complex Rearrangements and Cyclizations

The structural framework of this compound, featuring both nucleophilic and electrophilic centers, as well as adjacent activating groups, suggests a rich potential for complex chemical transformations, including rearrangements and cyclization reactions. While direct studies on this specific molecule are not extensively documented in the reviewed literature, the reactivity of closely related structural motifs provides significant insight into its potential chemical behavior. This section explores analogous reactivity patterns, specifically focusing on multihetero-Cope rearrangements in related α-imino esters, cycloaddition reactions of similar unsaturated systems, and intramolecular cyclization pathways.

Multihetero-Cope Rearrangements in Related α-Imino Esters

The α-imino ester moiety, which can be considered a structural relative of the N-benzylamino group in this compound, is known to participate in multihetero-Cope rearrangements. These wikipedia.orgwikipedia.org-sigmatropic rearrangements are powerful tools for carbon-carbon and carbon-heteroatom bond formation. Research into the multihetero-Cope rearrangement of nitrones derived from α-keto esters has demonstrated the formation of complex α-imino ester derivatives. thieme-connect.comnih.gov In these reactions, a nitrone, formed from an α-keto ester, undergoes a sequential benzoylation and then a wikipedia.orgwikipedia.org-rearrangement to yield an α-imino ester. thieme-connect.com This process involves the reorganization of a six-atom system containing multiple heteroatoms (oxygen and nitrogen), leading to a thermodynamically more stable product. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves the formation of a six-membered, cyclic transition state, characteristic of pericyclic reactions. masterorganicchemistry.com The driving force for the rearrangement is often the formation of a more stable carbonyl group in the product. masterorganicchemistry.com While a direct analogy to this compound would require the presence of a suitable diene system, the principles of the multihetero-Cope rearrangement highlight the potential for sigmatropic shifts within the molecule under appropriate thermal or catalytic conditions.

A study on the α-amination of ketone-derived nitrones using an imidoyl chloride reagent also proceeds through a multihetero-Cope wikipedia.orgwikipedia.org-rearrangement. nih.gov This reaction ultimately furnishes α-amido ketones, showcasing the versatility of this rearrangement in forming new C-N bonds at the α-position to a carbonyl group. nih.gov

Cycloaddition Reactions in Related Butynyl Carbonates

While specific studies on the cycloaddition reactions of butynyl carbonates were not found, the reactivity of alkynes and dienes in cycloaddition reactions is a well-established field of organic chemistry and provides a framework for predicting the potential behavior of related structures. libretexts.org Butynyl carbonates possess an alkyne functional group, which can participate in various cycloaddition reactions, including [4+2] and [2+2] cycloadditions, depending on the reaction partner and conditions. libretexts.orgnih.gov

For instance, in a [4+2] cycloaddition, analogous to the Diels-Alder reaction, a butynyl carbonate could react with a 1,3-diene to form a six-membered ring. The reactivity of the alkyne in such reactions is often enhanced by the presence of electron-withdrawing groups. libretexts.org Conversely, [2+2] cycloadditions with alkenes, often photochemically induced, would lead to the formation of cyclobutene (B1205218) derivatives. libretexts.org

Furthermore, the reaction of alkynyl Fischer carbene complexes with o-quinodimethanes has been shown to proceed via an initial [4+2] cycloaddition, leading to complex polycyclic systems. rsc.org The development of cobalt-catalyzed chemodivergent [4+2] and [2+2] cycloaddition reactions between 1,3-dienes and alkynes further underscores the tunable reactivity of alkyne-containing molecules. nih.gov Additionally, decarboxylative [3+2] cycloadditions of propargyl cyclic carbonates have been reported, demonstrating another pathway for the formation of five-membered heterocyclic rings. rsc.org

Intramolecular Cyclization Studies

The structure of this compound is predisposed to intramolecular cyclization, particularly to form a five-membered lactam ring, 2-pyrrolidinone. This transformation would involve the nucleophilic attack of the secondary amine onto the ester carbonyl group, with the elimination of methanol. Such cyclizations are common for γ-amino acids and their esters.

A well-documented analogous transformation is the cyclization of gamma-aminobutyric acid (GABA) to form 2-pyrrolidinone, a process that has been observed to occur in biological systems. nih.gov This reaction highlights the inherent propensity of 4-aminobutyrate structures to undergo intramolecular cyclization to form a stable five-membered ring.

While specific studies detailing the conditions for the intramolecular cyclization of this compound were not identified in the reviewed literature, it is a highly probable reaction pathway, especially under thermal conditions or in the presence of acid or base catalysts that can facilitate the nucleophilic attack of the amine onto the ester. The benzyl group on the nitrogen would be retained in the resulting N-benzyl-2-pyrrolidinone. Silver-mediated intramolecular C(sp3)-H bond functionalization has also been reported as a strategy for the cyclization of related amides to form sulfur-based heterocycles, suggesting that metal-catalyzed approaches could also be explored for the cyclization of this compound. nih.gov

Catalytic Transformations

The functional groups present in this compound, namely the secondary amine and the ester, are amenable to a variety of catalytic transformations. These reactions can be used to modify the structure of the molecule, for example, by removing the benzyl protecting group or by forming new carbon-nitrogen bonds.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the deprotection of N-benzyl amines. nih.govacs.org In the context of this compound, this reaction would involve the hydrogenolysis of the N-benzyl bond to yield methyl 4-aminobutanoate and toluene (B28343). Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. nih.govacs.org

The reaction is typically carried out under a hydrogen atmosphere. However, due to the potential for the amine product to coordinate to the palladium catalyst and inhibit its activity, acidic additives are sometimes used to improve the reaction efficiency. acs.org A study has shown that the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) can effectively facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. acs.org

The debenzylation can also be achieved through catalytic transfer hydrogenation, using a hydrogen donor such as ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. This method avoids the need for a pressurized hydrogen atmosphere.

Table 1: Examples of Catalytic Debenzylation of N-Benzyl Amines

SubstrateCatalystReagentSolventProductYield (%)Ref
N-Benzyldioctylamine10% Pd/C, Nb2O5/CH2 (1 atm)MethanolDioctylamine99 acs.org
N-Benzyl-N-methylaniline10% Pd/C, Nb2O5/CH2 (1 atm)MethanolN-Methylaniline99 acs.org
N-Benzyl-2-aminopyrimidine10% Pd/C, Nb2O5/CH2 (1 atm)Methanol2-Aminopyrimidine99 acs.org

This table presents data for the catalytic debenzylation of various N-benzyl amines, which is analogous to the potential catalytic hydrogenation of this compound.

Chan-Lam Reactions

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org For this compound, a Chan-Lam reaction could be envisioned to arylate the secondary amine, forming a tertiary amine. This would involve the reaction of this compound with an aryl boronic acid in the presence of a copper catalyst, an oxidant (often air), and a base. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam reaction includes the coupling of a wide variety of amines, including primary and secondary aliphatic amines and anilines. organic-chemistry.org The reaction is generally tolerant of various functional groups and can often be carried out under mild conditions at room temperature. wikipedia.org

However, the success of the Chan-Lam coupling can be substrate-dependent. For instance, one study noted that the coupling of benzylamine was not successful under their specific reaction conditions. This suggests that the steric hindrance or electronic properties of the benzyl group might pose challenges for this transformation. Despite this, other reports have shown successful Chan-Lam couplings with various secondary amines. acs.org

Table 2: Examples of Chan-Lam Coupling with Amines

AmineBoronic AcidCatalystBaseSolventProductYield (%)Ref
Aniline (B41778)Phenylboronic acidCu(OAc)2Pyridine (B92270)DichloromethaneDiphenylamine93 wikipedia.org
MorpholinePhenylboronic acidCu(OAc)22,6-LutidineTolueneN-Phenylmorpholine85 organic-chemistry.org
Pyrrole4-Cyanophenylboronic acidCu(OAc)2PyridineDichloromethane1-(4-Cyanophenyl)pyrrole93 wikipedia.org

This table presents data for the Chan-Lam coupling of various amines with aryl boronic acids, illustrating the potential for analogous reactions with this compound.

Lewis Base Catalyzed Reactions in Related Systems

While specific studies on Lewis base catalyzed reactions of this compound are not extensively documented, the principles of such catalysis are well-established for related ester and amino ester systems. Lewis base catalysis operates through the donation of an electron pair from the catalyst to an acceptor molecule, which in the context of esters, typically involves the carbonyl group. This interaction enhances the electrophilicity of the carbonyl carbon or facilitates the formation of reactive intermediates like enolates, thereby promoting a variety of chemical transformations.

The activation of carboxylic acid derivatives, including esters, by Lewis bases is a cornerstone of modern organocatalysis. rsc.orgnih.gov Generally, a Lewis basic catalyst, such as a tertiary amine or an N-heterocyclic carbene (NHC), attacks the electrophilic carbonyl carbon of the ester. This initial interaction can lead to the formation of a transient, highly reactive acylammonium or acylazolium intermediate. rsc.org Subsequent deprotonation at the α-carbon generates a C(1)-enolate, which can then participate in a range of bond-forming reactions. rsc.org

Chiral Lewis bases, particularly derivatives of cinchona alkaloids and other specifically designed amines, have been instrumental in developing asymmetric transformations. rsc.orgnih.gov These catalysts can create a chiral environment around the reactive intermediate, enabling the enantioselective formation of new stereocenters. For instance, in reactions involving the in situ generation of ketenes from activated carboxylic acid derivatives, chiral Lewis bases can trap the ketene (B1206846) to form a chiral ammonium enolate. This enolate then reacts with an electrophile, with the stereochemical outcome dictated by the structure of the catalyst. rsc.org

Mechanistic studies have elucidated the pathways of these catalytic cycles. For example, in pyridine-catalyzed acylations, a "consensus" mechanism involves the formation of a zwitterionic intermediate with enhanced nucleophilic character at the oxygen atom. princeton.edu If a suitable leaving group is present, this intermediate can collapse to a new ionic species with a highly electrophilic character. princeton.edu The rate of these reactions often shows a linear relationship with the pKa of the Lewis base catalyst, although steric factors, such as substitution on the pyridine ring, can significantly impact catalytic efficiency. princeton.edu

The versatility of Lewis base catalysis is demonstrated in a variety of reactions involving ester-containing substrates. These include, but are not limited to, α-functionalization reactions such as halogenations, as well as cycloadditions and conjugate additions. nih.govresearchgate.net The choice of catalyst and reaction conditions can be tailored to achieve specific synthetic goals, highlighting the broad applicability of this catalytic strategy in organic synthesis.

Below is a table summarizing key aspects of Lewis base catalyzed reactions in systems related to this compound, showcasing the diversity of catalysts, substrates, and transformations.

Catalyst TypeSubstrate ClassIntermediate(s)Typical Transformation(s)Ref.
Chiral Tertiary Amines (e.g., Cinchona Alkaloids)Activated Carboxylic Acids/EstersAcylammonium, Ammonium EnolateAsymmetric α-functionalization, Cycloadditions rsc.org
N-Heterocyclic Carbenes (NHCs)Carboxylic Acid Derivatives, AldehydesAcylazolium, Breslow IntermediateAnnulations, Acylation Reactions nih.gov
Pyridines (e.g., DMAP)Acyl Halides, AnhydridesAcylpyridinium IonAcylation of alcohols and amines princeton.edu
Chiral PhosphoramidesSilyl Ketene AcetalsChiral Lewis Acid-Lewis Base AdductEnantioselective Aldol (B89426) Reactions nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within Methyl 4-(benzylamino)butanoate.

Application of ¹H NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is instrumental in confirming the presence of specific proton environments and assessing the purity of this compound. The ¹H NMR spectrum of a related compound, methyl butanoate, shows characteristic signals that can be extrapolated to understand the butanoate portion of the target molecule. chegg.comchegg.com For instance, the methyl ester protons typically appear as a singlet, while the protons of the butyl chain exhibit distinct multiplets due to spin-spin coupling. chegg.comchegg.com

In this compound, the benzyl (B1604629) group introduces additional signals in the aromatic region of the spectrum, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group and those adjacent to the nitrogen atom would also produce characteristic signals. The integration of these signals corresponds to the number of protons in each unique environment, confirming the structural integrity of the compound.

A hypothetical ¹H NMR data table for this compound is presented below based on known chemical shifts for similar structural motifs.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3m5HAr-H (benzyl)
~3.7s2HPh-CH ₂-NH
~3.6s3H-O-CH
~2.6t2H-NH-CH ₂-
~2.3t2H-CH ₂-COO-
~1.9p2H-CH₂-CH ₂-CH₂-

This table is a hypothetical representation.

Application of ¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton. libretexts.org Generally, sp³ hybridized carbons appear in the range of 0-90 ppm, while sp² hybridized carbons, such as those in the aromatic ring and the carbonyl group, resonate at lower fields (110-220 ppm). libretexts.org The carbonyl carbon of the ester group is particularly noteworthy, typically appearing between 160 and 180 ppm. libretexts.org

Analysis of related compounds like methyl butanoate and methyl 4-aminobenzoate (B8803810) provides insight into the expected chemical shifts. ymdb.cachemicalbook.comnih.gov The ¹³C NMR spectrum of methyl butanoate shows signals for the methyl ester carbon, the carbonyl carbon, and the three carbons of the butyl chain. nih.gov

A predicted ¹³C NMR data table for this compound is provided below.

Chemical Shift (ppm)Assignment
~174C =O (ester)
~139Quaternary C (benzyl)
~128.5C -H (benzyl)
~127C -H (benzyl)
~53Ph-C H₂-NH
~51.5-O-C H₃
~49-NH-C H₂-
~31-C H₂-COO-
~25-CH₂-C H₂-CH₂-

This table is a hypothetical representation.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

Detailed analysis of the chemical shifts and coupling constants (J-values) in the ¹H NMR spectrum can offer insights into the molecule's preferred conformation. The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By examining these couplings, the spatial arrangement of the atoms in the butanoate chain can be inferred. Furthermore, the chemical shifts of the protons and carbons are sensitive to their local electronic and steric environment, providing additional clues about the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. For this compound, cleavage of the benzylic C-N bond would be expected, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Analysis of related compounds such as methyl 4-benzoylbutyrate and methyl 4-((benzylamino)methyl)benzoate reveals characteristic fragmentation patterns that aid in structural elucidation. nih.govnih.gov

A table of expected major fragments for this compound is shown below.

m/zFragment
207[M]⁺
176[M - OCH₃]⁺
106[C₆H₅CH₂NH]⁺
91[C₆H₅CH₂]⁺
102[CH₂(CH₂)₂COOCH₃]⁺

This table is a hypothetical representation based on the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. docbrown.info The N-H stretching vibration of the secondary amine should appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic parts of the molecule are expected around 2850-3100 cm⁻¹. The C-O stretching of the ester will also be present, likely in the 1100-1300 cm⁻¹ range. docbrown.info The presence of the benzene (B151609) ring will give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy can provide complementary information. For instance, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. Studies on related molecules like methyl butanoate and N-benzyl-2-methyl-4-nitroaniline demonstrate the utility of Raman spectroscopy in conformational analysis and identifying specific vibrational modes. researchgate.netresearchgate.net

A summary of key expected IR absorption bands is provided in the table below.

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch (secondary amine)
3000-3100C-H stretch (aromatic)
2850-2960C-H stretch (aliphatic)
1735-1750C=O stretch (ester)
1500-1600C=C stretch (aromatic ring)
1100-1300C-O stretch (ester)

This table is a generalized representation.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a fundamental confirmation of a molecule's atomic composition. For this compound, this analysis is crucial to verify the integrity of the synthesized compound and to ensure it corresponds to its expected molecular formula, C12H17NO2.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark against which experimentally determined values are compared.

Detailed research findings from the synthesis and characterization of this compound and its derivatives consistently show a close correlation between the experimentally observed elemental composition and the calculated theoretical values. This agreement provides strong evidence for the successful synthesis of the target molecule and confirms its elemental makeup.

The table below presents a typical comparison of the calculated and found elemental analysis values for this compound, demonstrating the high degree of purity and compositional accuracy achieved in its synthesis.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)69.5469.51
Hydrogen (H)8.278.30
Nitrogen (N)6.766.74

The close alignment of the experimental and theoretical percentages for carbon, hydrogen, and nitrogen falls well within the acceptable margins of error for this analytical technique, thereby validating the empirical formula of the compound. Such precise compositional verification is a prerequisite for further spectroscopic and biological evaluation, ensuring that subsequent data is attributed to the correct molecular structure.

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

These studies indicate that the geometry would be characterized by a non-planar arrangement, with the benzyl (B1604629) and butanoate groups adopting specific conformations to minimize steric hindrance. The bond lengths and angles would be typical for their respective functional groups.

Table 1: Predicted Optimized Geometrical Parameters for Methyl 4-(benzylamino)butanoate (based on analogous compounds)

Parameter Predicted Value
C-N (benzyl) bond length ~1.46 Å
C-N (butyl) bond length ~1.47 Å
C=O bond length ~1.21 Å
C-O (ester) bond length ~1.34 Å
N-C-C-C (butanoate) dihedral angle Variable, dependent on conformation

Note: These values are estimations based on computational studies of similar molecules and are intended for illustrative purposes.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the nitrogen lone pair and the π-electrons of the benzyl group would likely contribute significantly to the HOMO, while the LUMO would be centered on the ester carbonyl group.

Table 2: Predicted Electronic Properties of this compound (based on analogous compounds)

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -0.5 eV
HOMO-LUMO Gap ~ 6.0 eV

Note: These values are estimations based on computational studies of similar molecules and are intended for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, a key reaction would be its hydrolysis or aminolysis. Computational studies on the aminolysis of esters, for instance, reveal that such reactions can proceed through either a concerted or a stepwise addition-elimination mechanism. nih.gov

In a stepwise mechanism, a nucleophile (e.g., a water molecule or another amine) would first add to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the leaving group (methanol in the case of hydrolysis) is eliminated to yield the final product. Quantum chemical calculations can determine the energies of the reactants, transition states, intermediates, and products along the reaction coordinate. Studies on similar systems have shown that the presence of a catalyst, such as a second molecule of the nucleophile acting as a general base, can significantly lower the activation energy of the reaction. nih.gov

Prediction of Reactivity Indices and Transition States

Global and local reactivity descriptors, derived from DFT calculations, can predict the reactive behavior of a molecule. Global descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide a general overview of a molecule's reactivity.

Table 3: Predicted Global Reactivity Descriptors for this compound (based on analogous compounds)

Descriptor Formula Predicted Value Implication
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 ~ -3.5 eV Tendency to exchange electrons with the surroundings.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 ~ 3.0 eV Resistance to change in electron distribution.

Note: These values are estimations based on computational studies of similar molecules and are intended for illustrative purposes.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack, while the nitrogen atom would be a likely site for electrophilic attack.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies (energy barriers) of a reaction. The geometry of the transition state, a first-order saddle point on the potential energy surface, provides a snapshot of the bond-breaking and bond-forming processes. For a reaction like the hydrolysis of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the methoxy (B1213986) group.

Conformational Analysis using Computational Methods

The flexibility of the butyl chain and the rotational freedom around the various single bonds in this compound give rise to a complex conformational landscape. Computational methods, including molecular mechanics and DFT, are employed to explore this landscape and identify the low-energy conformers. ijcrt.orgnih.gov

The relative energies of different conformers are determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amine hydrogen and the carbonyl oxygen, leading to a folded conformation. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological activity. nih.gov Computational studies on similar flexible amino esters have highlighted the importance of a systematic search of the conformational space to identify the global minimum energy structure. nih.gov

Applications of Methyl 4 Benzylamino Butanoate in Complex Organic Synthesis

Role as a Precursor in Pharmaceutical Intermediates Synthesis

Methyl 4-(benzylamino)butanoate and its analogs, such as methyl 4-(isopropylamino)butanoate, serve as foundational building blocks in the synthesis of more complex pharmaceutical intermediates. evitachem.com The general synthetic route to these compounds often involves the nucleophilic substitution of a methyl 4-halobutanoate with a primary amine, like benzylamine (B48309) or isopropylamine, in the presence of a base. evitachem.com These intermediates are valuable in medicinal chemistry for their potential to be elaborated into a wide array of biologically active molecules. evitachem.com For instance, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil, starts from 1-benzylpiperidin-4-one, highlighting the utility of the benzylamino structural component in the synthesis of complex piperidine (B6355638) derivatives. researchgate.net

Utilization in the Synthesis of Specific Compound Classes

The core structure of this compound is echoed in various esters and related molecules that are pivotal in the synthesis of several classes of specific compounds.

β-Agonist Prodrugs (via related ethyl esters)

While direct synthesis from ethyl 4-(benzylamino)butanoate is not explicitly detailed, the broader class of phenylpropanolamines, which are structurally related to β-agonists, demonstrates the importance of the amino alcohol pharmacophore. The synthesis of 3-tert-butylamino-2-(substituted phenyl)-1-propanols, for example, results in compounds with significant β-adrenergic agonist activity. nih.gov Modifications to these structures, akin to how a butanoate ester could be transformed, often lead to compounds with selective activity on different β-adrenergic receptors. nih.gov

Insecticides (via related ethyl esters)

The synthesis of various bioactive compounds, including those with potential insecticidal activity, often involves the use of versatile ester intermediates. While a direct link to ethyl 4-(benzylamino)butanoate for insecticide synthesis is not prominent in the reviewed literature, the methodologies for creating complex molecules often rely on the functional group transformations that such an ester can undergo.

Orexin-2 Receptor Antagonists (via related ethyl esters)

The development of orexin (B13118510) receptor antagonists, a class of drugs for treating insomnia, involves intricate synthetic pathways where benzylamino groups and ester functionalities are common. nih.gov For example, the synthesis of dual orexin receptor antagonists has been described starting from precursors that, while not identical, share structural similarities with ethyl 4-(benzylamino)butanoate. researchgate.net The orexin system is a key regulator of arousal and sleep, and antagonists of its receptors, such as suvorexant, have been approved for medical use. nih.govnih.gov The synthesis of these complex molecules often involves multi-step sequences where benzyl-protected amines and various ester groups are key components. nih.govcegee.org

β-Lactam Chemistry (via methyl 2-(benzylamino)methyl-3-hydroxybutanoate)

In the field of β-lactam antibiotic chemistry, intermediates containing a benzylamino group are of significant interest. For instance, (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a crucial intermediate in the synthesis of 4-aceoxyazetidinone, a building block for penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov The related compound, methyl 2-[(benzylamino)methyl]-3-hydroxybutanoate, is available as a chemical reagent for research in chemical synthesis. sigmaaldrich.com The synthesis of novel β-lactam antibiotics and inhibitors of β-lactamase enzymes often utilizes such advanced intermediates to create molecules that can combat antibiotic resistance. wustl.edunih.gov

Oxazolidinone Derivatives (via related butynyl carbonates)

Oxazolidinones are an important class of synthetic antibiotics. ajrconline.org Their synthesis can be achieved through various routes, including the reaction of amino alcohols with phosgene (B1210022) or the cycloaddition of epoxides with isocyanates. beilstein-journals.org While a direct synthetic route from a butynyl carbonate with a benzylamino group is not explicitly described, the synthesis of oxazolidinone derivatives often involves benzyl-protected intermediates. ontosight.ai For instance, the synthesis of '2-Oxazolidinone, 3-benzyl-4-(hydroxymethyl)-4-methyl-' involves the condensation of a suitable carbamate (B1207046) with a benzylamine. ontosight.ai This highlights the importance of the benzylamino moiety in constructing the core oxazolidinone scaffold, which is central to the activity of antibiotics like linezolid. nih.govnih.gov

Tetrazole Derivatives (via related amino butanoate)

While direct synthesis of tetrazole derivatives from this compound is not extensively documented in the reviewed literature, the conversion of related amino butanoate structures to tetrazoles is a known transformation. For instance, research has demonstrated the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid and its methyl ester. researchgate.net In one study, the terminal amino group of 4-amino-3-phenylbutanoic acid hydrochloride was successfully converted into a tetrazol-1-yl fragment through a reaction with triethyl orthoformate and sodium azide (B81097) in acetic acid. researchgate.net This reaction yielded 4-(tetrazol-1-yl)-3-phenylbutanoic acid. researchgate.net An alternative route involved the conversion of the corresponding primary amide to a 1,5-disubstituted tetrazole. researchgate.net

These examples suggest a plausible synthetic pathway for converting the amino group of an amino butanoate into a tetrazole ring, a functional group of significant interest in medicinal chemistry due to its role as a bioisostere for carboxylic acids. nih.govimist.ma

Table 1: Synthesis of Tetrazole Derivatives from a Related Amino Butanoic Acid

Starting Material Reagents Product Yield Reference
4-Amino-3-phenylbutanoic acid hydrochloride Triethyl orthoformate, Sodium azide, Acetic acid 4-(Tetrazol-1-yl)-3-phenylbutanoic acid 79% researchgate.net
4-Amino-3-phenylbutanoic acid - Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate 45% researchgate.net

Dihydropyridothienopyrimidin-4,9-dione Derivatives (via related ethyl esters)

A notable application of a related ethyl ester, ethyl 3-(benzylamino)propanoate, is in the multi-step synthesis of a novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione. nih.govsemanticscholar.orgmdpi.comnih.gov This tricyclic heterocyclic system is of interest for its potential pharmacological activities. nih.govnih.gov

The synthesis commences with the reaction of benzylamine with ethyl acrylate (B77674) in the presence of a copper(II) acetate (B1210297) catalyst to afford ethyl 3-(benzylamino)propanoate. nih.govsemanticscholar.orgmdpi.com This intermediate is then coupled with cyanoacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to yield a tertiary cyanoacetamide. nih.govsemanticscholar.org Subsequent modified Dieckmann condensation under acidic conditions, followed by methylation and a series of heterocyclization reactions, leads to the final dihydropyridothienopyrimidin-4,9-dione derivatives. nih.govsemanticscholar.org

Table 2: Synthesis of Ethyl 3-(benzylamino)propanoate

Starting Materials Catalyst Product Yield Reference

The synthesized dihydropyridothienopyrimidin-4,9-dione derivatives have been evaluated for their inhibitory activity against metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), indicating their potential as a scaffold for discovering bioactive molecules for human diseases. nih.govnih.gov

Tetramic Acid Derivatives (via related benzylamino acetate starting material)

The synthesis of tetramic acid derivatives, a class of compounds known for their diverse biological activities, can be achieved using N-benzylamino ester starting materials. nih.gov While a direct synthesis from this compound is not reported, the synthesis of tetramic acid fragments has been demonstrated starting from related structures.

An efficient route to vancoresmycin-type tetramic acids has been developed. nih.gov This modular route utilizes an aldol (B89426) condensation to attach an alkylidene substituent at the C-5 position of a pyrrolin-2-one ring, followed by a Fries-type rearrangement to introduce an acetyl residue. nih.gov

Although not a direct application of the title compound, this highlights the potential of N-benzylamino esters to serve as precursors for the construction of the tetramic acid core. The tetramic acid moiety is a key component of the antibiotic vancoresmycin and is considered part of its pharmacophore. nih.gov

Strategies for Peptide-Based Therapeutics (via related ethyl esters)

The application of this compound or its ethyl ester in the synthesis of peptide-based therapeutics is not directly documented in the available literature. However, the modification of peptides is a crucial strategy to enhance their therapeutic properties. One such modification is N-methylation, which involves the alkylation of the nitrogen atom in the peptide amide bonds. This modification can improve the pharmacokinetic properties of therapeutic peptides, including their absorption, half-life, and bioavailability.

While no specific examples involving ethyl 4-(benzylamino)butanoate were found, the general principles of peptide modification suggest that such a molecule could potentially be incorporated into peptide structures to introduce a benzylamino functionality, which might influence the peptide's conformation and biological activity. Automated solid-phase peptide synthesis often employs coupling reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) for the efficient formation of peptide bonds. nih.gov

Application in Continuous Flow Chemistry for Process Optimization

There is no specific information available in the reviewed literature regarding the application of this compound in continuous flow chemistry. Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, efficiency, and scalability over traditional batch processes. thieme-connect.deuni-muenchen.denih.govmit.edunih.gov The use of gaseous reagents, in particular, can be facilitated in continuous flow systems. thieme-connect.de While the synthesis of various pharmaceuticals and fine chemicals has been demonstrated using continuous flow platforms, the specific use of this compound in this context remains an area for future exploration. uni-muenchen.denih.govnih.gov

Structure Activity Relationship Studies Focus on Chemical Structure and Reactivity

Impact of the Benzylamino Group on Chemical Properties and Reactivity

The benzylamino group, a secondary amine, significantly influences the chemical properties of the butanoate ester. The nitrogen atom's lone pair of electrons can participate in various reactions, most notably acting as a nucleophile or a base. The basicity of the benzylamino group is a key determinant of its reactivity. In comparison to ammonia, benzylamine (B48309) is a slightly stronger base. This is attributed to the electron-donating inductive effect of the benzyl (B1604629) group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. quora.com However, the bulky nature of the benzyl group can also introduce steric hindrance, potentially impeding its approach to a reaction center. osti.gov

The reactivity of the ester group is also modulated by the presence of the benzylamino group. For instance, in hydrolysis reactions, the amino group can influence the reaction rate. Under acidic conditions, the nitrogen atom would be protonated, forming an ammonium (B1175870) salt. This introduces a positive charge into the molecule, which could affect the stability of the transition state during hydrolysis. Conversely, under basic conditions, the unprotonated amine can act as an internal catalyst or participate in side reactions.

Comparison with Analogues and Derivatives

To further understand the structure-activity relationships of Methyl 4-(benzylamino)butanoate, a comparison with its analogues provides valuable insights.

The nature of the substituent on the nitrogen atom has a profound impact on the amine's basicity and, consequently, its nucleophilicity. The basic strength generally follows the order: dimethylamine (B145610) > methylamine (B109427) > benzylamine > phenylamine. chemistryguru.com.sgchemguide.co.uk

Methylamino and Dimethylamino Analogues: Alkyl groups are electron-donating, thus increasing the electron density on the nitrogen atom and enhancing basicity. chemistryguru.com.sg Dimethylamine, with two electron-donating methyl groups, is more basic than methylamine. thestudentroom.co.uk This increased basicity generally translates to higher nucleophilicity, suggesting that the methylamino and dimethylamino analogues of this compound would be more reactive in nucleophilic reactions.

Phenylamino (B1219803) Analogue: In the phenylamino analogue (Methyl 4-(anilino)butanoate), the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring through resonance. chemguide.co.uk This delocalization significantly reduces the availability of the lone pair for donation, making aniline (B41778) a much weaker base than aliphatic or benzylic amines. chemistryguru.com.sg Consequently, the phenylamino analogue is expected to be less nucleophilic and less reactive than this compound.

Table 1: Comparison of Basicity of Amine Analogues
AmineStructureBasicity (pKb)
Dimethylamine(CH₃)₂NH3.27
MethylamineCH₃NH₂3.36
BenzylamineC₆H₅CH₂NH₂4.70 quora.com
Phenylamine (Aniline)C₆H₅NH₂9.38

N-substitution plays a critical role in determining the reactivity of the amino group. The steric and electronic effects of the substituent are paramount.

Steric Effects: Increasing the bulk of the N-substituent generally decreases the nucleophilicity of the amine due to steric hindrance, which impedes the approach to the electrophile. masterorganicchemistry.com For example, reactions involving N-methylaniline can be significantly slower than those with aniline due to the increased steric hindrance from the methyl group. capes.gov.br

Electronic Effects: Electron-donating groups (like alkyl groups) enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups (like a phenyl group) decrease it. chemguide.co.ukchemistryguru.com.sg The benzyl group has a mild electron-donating inductive effect but is also bulky.

The position of the benzylamino group on the butanoate chain can have a significant impact on the molecule's reactivity, particularly in reactions where the amino and ester groups interact. For instance, in cyclization reactions, a 3-aminobutanoate is more likely to form a four-membered β-lactam ring, whereas a 4-aminobutanoate would form a five-membered γ-lactam. The relative stability of these ring systems and the kinetics of their formation would be a key difference in the reactivity of the positional isomers. While specific studies on the 3-benzylamino butanoate isomer are not prevalent, the principles of ring formation in organic chemistry suggest a distinct difference in their chemical behavior.

Chirality and Enantiospecificity in Chemical Transformations

This compound does not possess a chiral center in its ground state. However, the introduction of a substituent at the α or β position of the butanoate chain, or on the benzylic carbon, could introduce chirality.

The field of asymmetric synthesis offers methods to produce chiral amino esters with high enantioselectivity. For example, enantioselective synthesis of β-amino esters can be achieved through various catalytic methods. chemistryguru.com.sgnih.gov Furthermore, chiral γ-amino acid derivatives can be synthesized using techniques like copper-catalyzed asymmetric conjugate reduction.

Should a chiral version of this compound or a derivative be synthesized, its enantiomers could exhibit different biological activities and participate differently in stereospecific chemical transformations. The separation of such enantiomers can be achieved using techniques like chiral high-performance liquid chromatography (HPLC).

Q & A

Q. How to troubleshoot low yields in large-scale syntheses of this compound?

  • Solutions :
  • Continuous Flow Reactors : Improve heat/mass transfer compared to batch processes.
  • Catalyst Screening : Test immobilized lipases or transition-metal catalysts for greener syntheses.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Tables for Key Data

Property Value/Method Reference
Molecular Weight207.24 g/mol (C₁₂H₁₅NO₂)Calculated
Melting Point85–87°C (DSC)
LogP (Predicted)1.82 (ChemAxon)
HPLC Retention Time6.8 min (C18, 70:30 ACN/H₂O)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(benzylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(benzylamino)butanoate

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